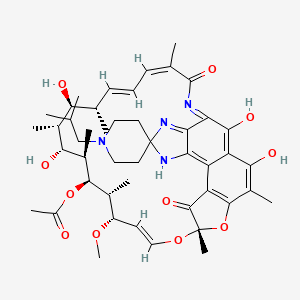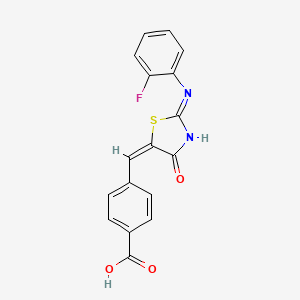
GPR35 agonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GPR35 agonist 2 is a compound that specifically binds to and activates the G protein-coupled receptor 35 (GPR35). GPR35 is involved in various physiological processes, including modulation of inflammatory responses, cell signaling, and potentially in the regulation of metabolic pathways . The precise role of GPR35 in human health and disease is still being explored, making this compound a compound of significant interest in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GPR35 agonist 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Common synthetic routes may include:
Formation of Core Structure: The core structure of this compound is often synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups to enhance binding affinity and selectivity towards GPR35.
Final Coupling Reactions: Coupling of the core structure with other molecular fragments to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
化学反应分析
Types of Reactions
GPR35 agonist 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
GPR35 agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of GPR35 and its ligands.
Biology: Investigated for its role in modulating inflammatory responses and cell signaling pathways.
Medicine: Potential therapeutic applications in treating inflammatory diseases, metabolic disorders, and certain types of cancer.
作用机制
GPR35 agonist 2 exerts its effects by binding to the GPR35 receptor, which is a G protein-coupled receptor. Upon activation, GPR35 can couple with different types of G-proteins, such as Gαi/o, which inhibit adenylate cyclase and decrease cyclic AMP levels, or Gα12/13, which can influence cell shape and motility by activating RhoA . This activation triggers a cascade of intracellular events, ultimately leading to various physiological responses .
相似化合物的比较
Similar Compounds
Kynurenic Acid: An endogenous ligand for GPR35 with lower potency compared to GPR35 agonist 2.
Zaprinast: A synthetic compound that also acts as a GPR35 agonist but with different selectivity and potency.
Lysophosphatidic Acid: Another endogenous ligand with varying effects on GPR35 activation.
Uniqueness
This compound is unique in its high potency and selectivity towards GPR35, making it a valuable tool for studying the receptor’s function and potential therapeutic applications. Its ability to modulate specific signaling pathways with high efficacy sets it apart from other similar compounds .
属性
分子式 |
C17H11FN2O3S |
|---|---|
分子量 |
342.3 g/mol |
IUPAC 名称 |
4-[(E)-[2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H11FN2O3S/c18-12-3-1-2-4-13(12)19-17-20-15(21)14(24-17)9-10-5-7-11(8-6-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21)/b14-9+ |
InChI 键 |
SYCKPHBALHXMIR-NTEUORMPSA-N |
手性 SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)F |
规范 SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



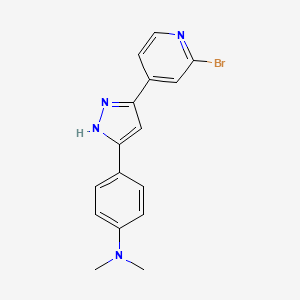

![6-[4-(1-Amino-3-hydroxycyclobutyl)phenyl]-1-ethyl-7-phenylpyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B10855051.png)
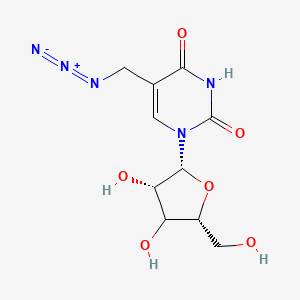
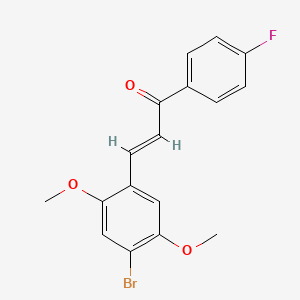
![2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10855064.png)
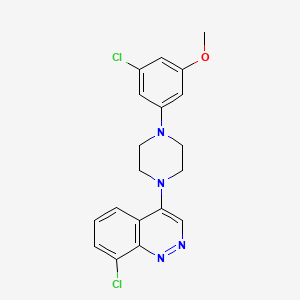
![3-[(1-Benzylamino)ethylidene]-2h-chromene-2,4(3h)-dione](/img/structure/B10855069.png)
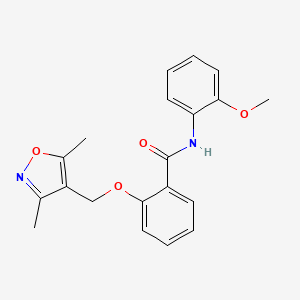
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B10855078.png)
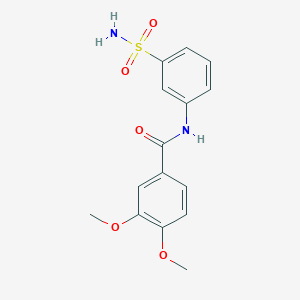
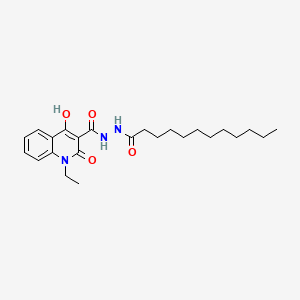
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B10855096.png)
